![molecular formula C19H19FN2OS2 B2542477 (4-Fluorophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione CAS No. 877818-41-2](/img/structure/B2542477.png)
(4-Fluorophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
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Description
The compound "(4-Fluorophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione" is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups, piperazine rings, and thiophene moieties, which are often synthesized for their potential biological activities and applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including electrochemical oxidation, Michael addition, and condensation reactions. For instance, electrochemical syntheses of arylthiobenzazoles were carried out by the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . Another example is the synthesis of chiral piperazines with potential as cocaine abuse therapeutic agents, which involved the synthesis of optically pure phenyl-substituted piperazines and their evaluation for binding affinity . The synthesis of substituted thiophenes, which are structurally related to the compound , was reported using a reaction with dry ethanol and orthophosphoric acid .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of a substituted thiophene was determined using a Bruker X8 Proteum diffractometer equipped with Cu Kα radiation . Similarly, the structure of a tert-butyl piperazine carboxylate was confirmed by single crystal XRD data, showing that it crystallized in the monoclinic crystal system .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include electrochemical reactions, Michael addition, and condensation reactions. The electrochemical synthesis is based on the generation of reactive intermediates like p-quinone imine, which then participate in further reactions . The condensation reactions are typically used to join two or more molecules to form a larger molecule with a new covalent bond, as seen in the synthesis of the tert-butyl piperazine carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectral data, crystallography, and biological activity evaluations. For instance, substituted thiophenes have shown a wide spectrum of biological activities and applications in material science . The piperazine derivatives have been evaluated for potential antiarrhythmic activity , and the tert-butyl piperazine carboxylate was screened for its in vitro antibacterial and anthelmintic activity .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has investigated the synthesis of novel compounds incorporating (4-Fluorophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione structures and their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives containing a piperazine nucleus have been synthesized, starting from 1-(2-methoxyphenyl)piperazine or ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, showing promising results. The enzyme inhibitory potentials of these compounds were further validated through molecular docking, indicating their significant potential in antimicrobial applications (Mermer et al., 2018).
Antimycobacterial and Antifungal Activities
Another study synthesized fluorinated benzothiazolo imidazole compounds, including structures similar to (4-Fluorophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione, which demonstrated promising antimicrobial activity. The synthesized compounds were treated with various anilines and piperazine, leading to different derivatives that exhibited significant anti-microbial activities, highlighting their potential use in developing new antimicrobial agents (Sathe et al., 2011).
Radiopharmaceutical Synthesis
In the context of radiopharmaceutical applications, the compound has been explored for the synthesis of no-carrier-added fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor. This involves complex synthetic routes starting from 4-fluoro-4′-[18F]fluorobenzophenone, demonstrating the compound's utility in developing specific and high-affinity inhibitors for dopamine reuptake, valuable in neurological research and diagnostics (Haka & Kilbourn, 1990).
Synthesis of Antiviral Agents
The compound's derivatives have also been characterized as potent inhibitors of HIV-1 attachment, indicating their significant potential in antiviral therapy. Research has shown that modifying and substituting the piperazine ring, as in the structure of (4-Fluorophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione, plays a critical role in enhancing the pharmacophore's activity against HIV-1, providing a pathway for developing new antiviral drugs (Wang et al., 2009).
properties
IUPAC Name |
[4-(4-fluorobenzenecarbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS2/c1-23-17-8-4-15(5-9-17)19(25)22-12-10-21(11-13-22)18(24)14-2-6-16(20)7-3-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUUQHVDKWUGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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